3,5-Difluoro-4-(phenyldiazenyl)phenol 3,5-Difluoro-4-(phenyldiazenyl)phenol
Brand Name: Vulcanchem
CAS No.: 663602-53-7
VCID: VC3229510
InChI: InChI=1S/C12H8F2N2O/c13-10-6-9(17)7-11(14)12(10)16-15-8-4-2-1-3-5-8/h1-7,17H
SMILES: C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)O)F
Molecular Formula: C12H8F2N2O
Molecular Weight: 234.2 g/mol

3,5-Difluoro-4-(phenyldiazenyl)phenol

CAS No.: 663602-53-7

Cat. No.: VC3229510

Molecular Formula: C12H8F2N2O

Molecular Weight: 234.2 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-4-(phenyldiazenyl)phenol - 663602-53-7

Specification

CAS No. 663602-53-7
Molecular Formula C12H8F2N2O
Molecular Weight 234.2 g/mol
IUPAC Name 3,5-difluoro-4-phenyldiazenylphenol
Standard InChI InChI=1S/C12H8F2N2O/c13-10-6-9(17)7-11(14)12(10)16-15-8-4-2-1-3-5-8/h1-7,17H
Standard InChI Key QCERIHYOBHOMHJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)O)F
Canonical SMILES C1=CC=C(C=C1)N=NC2=C(C=C(C=C2F)O)F

Introduction

1. Introduction to 3,5-Difluoro-4-(phenyldiazenyl)phenol

3,5-Difluoro-4-(phenyldiazenyl)phenol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a functional group containing a nitrogen-nitrogen double bond (-N=N-), often connected to aromatic rings. This compound specifically features two fluorine atoms substituted at the 3rd and 5th positions of a phenol ring and a phenyldiazenyl (-N=N-C6H5) group at the 4th position.

3. Synthesis

The synthesis of 3,5-Difluoro-4-(phenyldiazenyl)phenol typically involves an azo coupling reaction, which is a standard method for preparing azo compounds. The process includes:

  • Diazotization: Aniline (C6H5NH2) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to produce a diazonium salt.

  • Coupling Reaction: The diazonium salt is reacted with 3,5-difluorophenol under alkaline conditions to form the target compound.

General Reaction Scheme:

C6H5NH2+NaNO2+HClC6H5N2+ClC_6H_5NH_2 + NaNO_2 + HCl \rightarrow C_6H_5N_2^+Cl^-C6H5N2+Cl+C6H3F2OHC12H8F2N2O+HClC_6H_5N_2^+Cl^- + C_6H_3F_2OH \rightarrow C_{12}H_8F_2N_2O + HCl

4. Applications

  • Dyes and Pigments:

    • The vivid coloration of azo compounds makes them valuable in textile and ink industries.

    • 3,5-Difluoro-4-(phenyldiazenyl)phenol could be used as a precursor for specialized dyes with enhanced stability due to fluorine substitution.

  • Analytical Chemistry:

    • Azo compounds are often used as pH indicators or in spectrophotometric analysis due to their distinct absorbance properties.

  • Pharmaceutical Intermediates:

    • Some azo compounds serve as intermediates in drug synthesis or exhibit biological activity themselves.

5. Spectroscopic Characterization

Expected Spectroscopic Features:

  • UV-Vis Spectroscopy:

    • Strong absorption band in the visible range (400–600 nm), characteristic of azo chromophores.

  • Infrared (IR) Spectroscopy:

    • Broad O-H stretching around 3200–3600 cm1^{-1} (phenol group).

    • N=N stretching vibration near 1400–1500 cm1^{-1}.

    • C-F stretching vibrations around 1000–1200 cm1^{-1}.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^{1}H-NMR: Signals for aromatic protons and phenolic hydroxyl group.

    • 19F^{19}F-NMR: Distinct signals for fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 234 corresponding to C12H8F2N2OC_{12}H_{8}F_{2}N_{2}O.

6. Biological Activity

While specific studies on this compound are unavailable, structurally related azo compounds often exhibit:

  • Antimicrobial Properties: Due to their ability to disrupt microbial cell walls.

  • Potential Cytotoxicity: Some azo derivatives are investigated for anticancer activity.

  • Environmental Considerations: Azo compounds can degrade into aromatic amines, raising concerns about toxicity and environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator